8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid 8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20157195
InChI: InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC20157195

Molecular Formula: C9H9N3O2

Molecular Weight: 191.19 g/mol

* For research use only. Not for human or veterinary use.

8-Amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
IUPAC Name 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C9H9N3O2/c1-5-7(9(13)14)12-4-2-3-6(10)8(12)11-5/h2-4H,10H2,1H3,(H,13,14)
Standard InChI Key QWYWQTGRBQOSQD-UHFFFAOYSA-N
Canonical SMILES CC1=C(N2C=CC=C(C2=N1)N)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g/mol. Its IUPAC name, 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, reflects the positions of its functional groups. Key identifiers include:

PropertyValue
SMILESCC1=C(N2C=CC=C(C2=N1)N)C(=O)O
InChI KeyQWYWQTGRBQOSQD-UHFFFAOYSA-N
PubChem CID82403649
Melting PointNot fully characterized
SolubilityLimited data; polar solvents

The planar imidazo[1,2-a]pyridine core facilitates π-π stacking interactions with biological targets, while the carboxylic acid group enhances hydrogen-bonding capabilities .

Synthesis and Manufacturing Processes

Classical Synthetic Routes

The synthesis typically begins with 2-aminopyridine and ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This generates ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, which undergoes hydrolysis and subsequent amination to introduce the amino group at position 8 . For example:

  • Condensation:
    2-Aminopyridine+Ethyl 2-chloroacetoacetateEtOH, refluxEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate\text{2-Aminopyridine} + \text{Ethyl 2-chloroacetoacetate} \xrightarrow{\text{EtOH, reflux}} \text{Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate}

  • Hydrolysis:
    EsterHydrazineHydrazide intermediate\text{Ester} \xrightarrow{\text{Hydrazine}} \text{Hydrazide intermediate}

  • Amination:
    HydrazideNH38-Amino derivative\text{Hydrazide} \xrightarrow{\text{NH}_3} \text{8-Amino derivative}

Yields for these steps range from 27% to 45%, depending on reaction optimization .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to enhance efficiency. For instance, heating 2-aminopyridine derivatives with ethyl 2-bromoacetoacetate at 120°C for 20–30 minutes in ethanol improves yields to 60–75% . This method reduces side reactions and accelerates reaction kinetics.

Physicochemical Properties

Spectral Characterization

  • IR Spectroscopy: Peaks at 1660–1690 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (N-H stretch) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.43 (s, 3H, CH₃), 6.85–8.67 (m, 3H, aromatic), 9.79 (s, 1H, NH) .

    • ¹³C NMR: δ 168.2 (COOH), 145.1 (C-2), 122.4–138.9 (aromatic carbons) .

Stability and Reactivity

The compound is stable under ambient conditions but may decarboxylate at elevated temperatures. Its pKa is estimated at 5.16, favoring deprotonation in physiological environments .

Applications in Medicinal Chemistry

Scaffold for Drug Design

The compound serves as a precursor for:

  • Chalcone conjugates: Active against Trypanosoma cruzi (IC₅₀ = 8.5 μM) .

  • Spirothiazolidines: Tested for antitubercular activity .

Prodrug Development

Ester derivatives, such as ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate, improve bioavailability by masking the carboxylic acid group .

Current Research and Future Directions

Target Identification

Ongoing studies focus on identifying protein targets via molecular docking and crystallography. Preliminary data suggest interactions with ATP-binding cassette transporters .

Synthetic Optimization

Efforts to improve yields include flow chemistry and enzymatic catalysis . A recent patent (US4450164A) describes halogenated derivatives with enhanced bioactivity .

Clinical Translation

Future work must address pharmacokinetic challenges, such as poor blood-brain barrier penetration. Nanoparticle delivery systems are under investigation .

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